1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine
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Overview
Description
1-[2-(2,6-Dimethoxyphenoxy)ethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a 2-(2,6-dimethoxyphenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,6-Dimethoxyphenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2,6-Dimethoxyphenoxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[2-(2,6-Dimethoxyphenoxy)ethyl]-3,5-dimethylpiperidine
- 1-[2-(2,6-Dimethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine
Comparison: 1-[2-(2,6-Dimethoxyphenoxy)ethyl]piperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-(2,6-dimethoxyphenoxy)ethyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-7-6-8-14(18-2)15(13)19-12-11-16-9-4-3-5-10-16/h6-8H,3-5,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCQHVXGURWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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